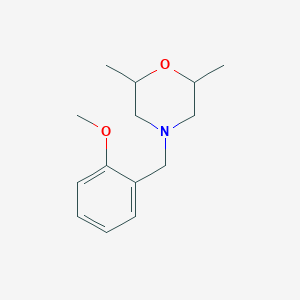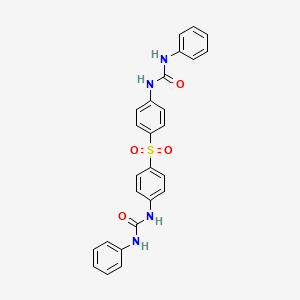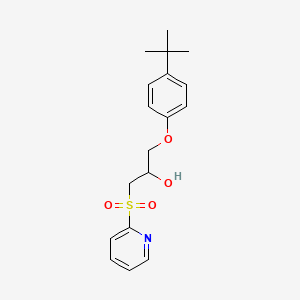![molecular formula C13H10N4O8S B4967311 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid, also known as DNBS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of dinitrophenyl (DNP) compounds and has been used as a hapten for the production of antibodies specific for DNBS. DNBS has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
作用机制
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid acts as a hapten by binding to proteins and forming a complex that can be recognized by the immune system. The immune system then mounts an immune response against the 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid-protein complex. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to bind to lysine residues in proteins and form stable adducts. These adducts can then be recognized by T cells, leading to the activation of the immune response.
Biochemical and physiological effects:
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation and tissue damage in animal models. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been shown to alter the function of different enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and to activate the transcription factor NF-κB, which plays a role in the regulation of immune responses.
实验室实验的优点和局限性
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has several advantages as a tool for scientific research. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively used in scientific research and has a large body of literature supporting its use. However, 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid also has some limitations. It can be toxic to cells and tissues at high concentrations and can induce tissue damage and inflammation. It also has the potential to induce an immune response in researchers who handle it, making it important to handle it with care.
未来方向
There are several future directions for research involving 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. One area of research is the development of new immunoassays for the detection and quantification of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. Another area of research is the development of new animal models to study the immune response to 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. Additionally, research is needed to better understand the biochemical and physiological effects of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid and its mechanisms of action. Finally, research is needed to explore the potential therapeutic applications of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in the treatment of immune-related disorders.
合成方法
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid can be synthesized by the reaction of 2,4-dinitrochlorobenzene with sulfanilic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid as a yellow crystalline solid.
科学研究应用
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been extensively used as a hapten to produce antibodies specific for 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. These antibodies have been used in various immunoassays to detect and quantify 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been used as a tool to study the immune response in different biological systems. It has been used to induce contact hypersensitivity in animal models and to study the role of T cells in the immune response.
属性
IUPAC Name |
3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXEJBBMYDTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)


![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)